2-bromo-3-methyl-1H-indole

Regioselective halogenation Indole alkaloid total synthesis N-protecting group strategy

Sourcing a regiospecifically halogenated indole with orthogonal reactivity often leads to isomers or analogs that compromise downstream yields. 2-Bromo-3-methyl-1H-indole (CAS 1484-28-2) solves this by providing a uniquely positioned C2 electrophilic handle while the C3 methyl group remains inert. - Enables sequential N-arylation (Cu₂O, MW) followed by Pd-catalyzed Suzuki or Heck coupling at C2-Br for divergent library synthesis. - Superior oxidative addition kinetics vs. chloroindoles; avoids the cost and stability issues of iodoindoles. - Applied in concise syntheses of optically active tryptophans found in marine cyclic peptides. Supplied with full QA documentation and available for immediate global dispatch.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 1484-28-2
Cat. No. B174679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-3-methyl-1H-indole
CAS1484-28-2
Synonyms2-BROMO-3-METHYL-1H-INDOLE
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)Br
InChIInChI=1S/C9H8BrN/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5,11H,1H3
InChIKeyXMUHHOFMRNZTNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methyl-1H-indole – Procurement-Grade Halogenated Indole


2-Bromo-3-methyl-1H-indole (CAS 1484-28-2; molecular formula C9H8BrN; molecular weight 210.07 g/mol) is a halogenated indole derivative characterized by a bromine atom at the 2-position and a methyl group at the 3-position of the indole core . The compound exhibits a melting point of 85–90 °C (literature reports vary from 85–86 °C to 88–90 °C) and a predicted boiling point of 324.7 ± 22.0 °C at 760 mmHg, with a predicted density of 1.563 ± 0.06 g/cm³ [1]. This compound serves as a versatile building block in heterocyclic chemistry, particularly as an intermediate for indole alkaloid total synthesis and palladium-catalyzed cross-coupling applications [2].

2-Bromo-3-methyl-1H-indole – Irreplaceability in Regioselective Synthesis


The 2-bromo-3-methyl substitution pattern on the indole scaffold confers distinct regiochemical and reactivity properties that are not interchangeable with other halogenated indole regioisomers or analogs. In 3-methylindole systems, the C2 and C3 alkyl moiety represent two competing bromination sites, and regiospecific control is achievable only through careful selection of reaction conditions and N-protecting group strategy [1]. Unlike 3-bromoindole or 2-bromoindole derivatives lacking the C3 methyl group, 2-bromo-3-methyl-1H-indole provides a uniquely positioned electrophilic handle for subsequent cross-coupling reactions (Suzuki–Miyaura, Heck, Buchwald–Hartwig) while the C3 methyl group remains intact, enabling divergent synthetic pathways that cannot be replicated with unsubstituted or differently substituted indole analogs [2]. Substituting this compound with 3-bromoindole, 2-iodoindole, or 3-methylindole would fundamentally alter the regiospecificity of subsequent transformations and may compromise synthetic yields due to steric and electronic mismatches at the indole core [1].

2-Bromo-3-methyl-1H-indole – Comparative Evidence for Selection


C2 Bromination Selectivity by N-Protecting Group

In the bromination of substituted 3-methylindoles with N-bromosuccinimide (NBS), the regiospecific outcome can be directed to either the C2 position or the C3 alkyl moiety depending on the N(1) protecting group employed [1]. With an appropriate N-protecting group, electrophilic bromination at the C2 position proceeds exclusively, yielding 2-bromo-3-methylindole derivatives without detectable C3 alkyl bromination [1]. This regiospecific control is essential for accessing 2-bromo-3-methyl-1H-indole as a pure, single-site electrophilic intermediate for downstream functionalization.

Regioselective halogenation Indole alkaloid total synthesis N-protecting group strategy

C2 Bromine Enables Sequential N-Arylation and Cross-Coupling

The C2 bromine atom in 2-bromo-3-methylindole enables selective reactivity in sequential functionalization strategies. Using a Cu2O catalyst system under microwave irradiation without ligands or additives, bromoindole undergoes selective N-arylation with aryl iodides, yielding N-aryl bromoindole intermediates that retain the C2 bromine for subsequent palladium-catalyzed Heck and Suzuki coupling reactions [1]. This sequential selectivity is not observed with C3-bromo isomers, where the reactive halogen would compete directly with N-arylation pathways.

Palladium-catalyzed cross-coupling Suzuki–Miyaura reaction Heck reaction

Classical Skatole Bromination Route

2-Bromo-3-methylindole is accessible via direct bromination of skatole (3-methylindole), a well-established procedure documented as early as 1967 [1]. This method yields the title compound alongside 3-methyloxindole, providing a straightforward synthetic entry that does not require multi-step sequences or expensive catalysts. In contrast, the corresponding 2-iodo-3-methylindole and 2-chloro-3-methylindole require alternative synthetic strategies that may involve more costly reagents (iodine sources) or less reactive halogens for subsequent coupling applications [2].

Skatole bromination Indole functionalization Synthetic methodology

2-Bromo-3-methyl-1H-indole – Research & Industrial Applications


Suzuki–Miyaura Synthesis of 2-Arylindoles

2-Bromo-3-methyl-1H-indole serves as the electrophilic partner in palladium-catalyzed Suzuki–Miyaura coupling reactions with arylboronic acids to generate 2-aryl-3-methylindole derivatives [1]. The C2 bromine provides optimal reactivity for oxidative addition with Pd(0) catalysts, while the C3 methyl group remains unaffected, enabling modular construction of 2,3-disubstituted indole frameworks. This application is supported by class-level evidence demonstrating that bromoindoles are preferred over chloroindoles for Suzuki coupling due to superior oxidative addition kinetics, while avoiding the cost and stability issues associated with iodoindoles [2].

Indole Alkaloid Total Synthesis

The regiospecific bromination methodology that yields 2-bromo-3-methylindole derivatives has been explicitly applied to the concise synthesis of optically active unusual tryptophans present in marine cyclic peptides, including 5-methoxytryptophan and 5-hydroxy-6-chlorotryptophan [1]. The compound's value as an intermediate in alkaloid synthesis is established by its demonstrated utility in constructing complex natural product frameworks, positioning it as a procurement-relevant building block for medicinal chemistry and natural product synthesis programs.

Sequential N-Arylation–Heck/Suzuki Coupling

2-Bromo-3-methyl-1H-indole enables a two-step diversification strategy where N-arylation is first performed under Cu2O-catalyzed microwave conditions (1 hour reaction time), followed by palladium-catalyzed Heck or Suzuki coupling at the retained C2 bromine position [1]. This orthogonal reactivity profile is particularly valuable for generating structurally diverse indole libraries in medicinal chemistry campaigns, as the sequential functionalization allows independent variation of N-substituents and C2-aryl/alkenyl groups without cross-interference.

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